3-(Hydrazinylmethyl)benzonitrile hydrochloride
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Overview
Description
3-(Hydrazinylmethyl)benzonitrile hydrochloride: is a chemical compound with the molecular formula C8H10ClN3. It is a derivative of benzonitrile, where a hydrazinylmethyl group is attached to the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydrazinylmethyl)benzonitrile hydrochloride typically involves the reaction of benzonitrile with hydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-(Hydrazinylmethyl)benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or nitroso compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
Chemistry: 3-(Hydrazinylmethyl)benzonitrile hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor for the synthesis of pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme interactions and as a probe for investigating biochemical pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Hydrazinylmethyl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The hydrazinylmethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
- 3-(Aminomethyl)benzonitrile hydrochloride
- 3-(Methylamino)methylbenzonitrile hydrochloride
- 3-(Hydroxymethyl)benzonitrile hydrochloride
Comparison: 3-(Hydrazinylmethyl)benzonitrile hydrochloride is unique due to the presence of the hydrazinylmethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-(hydrazinylmethyl)benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-5-7-2-1-3-8(4-7)6-11-10;/h1-4,11H,6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYADVNWVCFUHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CNN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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